molecular formula C15H21FN2O3 B2877458 N1-(4-fluorobenzyl)-N2-(3-isopropoxypropyl)oxalamide CAS No. 1207032-57-2

N1-(4-fluorobenzyl)-N2-(3-isopropoxypropyl)oxalamide

Cat. No.: B2877458
CAS No.: 1207032-57-2
M. Wt: 296.342
InChI Key: XQMTVPMEDSKQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-(3-isopropoxypropyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group and an isopropoxypropyl group attached to an oxalamide core

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(3-isopropoxypropyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(3-isopropoxypropyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 3-isopropoxypropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of 4-fluorobenzylamine by the reduction of 4-fluoronitrobenzene.

    Step 2: Preparation of 3-isopropoxypropylamine by the reaction of 3-chloropropanol with isopropylamine.

    Step 3: Coupling of 4-fluorobenzylamine and 3-isopropoxypropylamine using oxalyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(3-isopropoxypropyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(3-isopropoxypropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorobenzyl group enhances its binding affinity to these targets, while the isopropoxypropyl group modulates its pharmacokinetic properties. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)-1-(2-hydroxy-3-isopropoxypropyl)-4-piperidinecarboxamide
  • 7-(4-Fluorobenzyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

N1-(4-fluorobenzyl)-N2-(3-isopropoxypropyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group enhances its stability and binding affinity, while the isopropoxypropyl group provides favorable pharmacokinetic characteristics.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-11(2)21-9-3-8-17-14(19)15(20)18-10-12-4-6-13(16)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMTVPMEDSKQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.